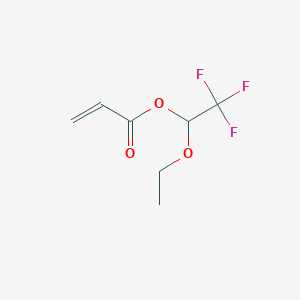
2-Propenoic acid, 1-ethoxy-2,2,2-trifluoroethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 1-ethoxy-2,2,2-trifluoroethyl ester is a chemical compound known for its unique properties and applications. It is an ester derivative of 2-propenoic acid (acrylic acid) and is characterized by the presence of an ethoxy group and a trifluoromethyl group. The molecular formula of this compound is C7H9F3O3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-propenoic acid, 1-ethoxy-2,2,2-trifluoroethyl ester typically involves the esterification of 2-propenoic acid with 1-ethoxy-2,2,2-trifluoroethanol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of azeotropic distillation can help in the removal of water formed during the esterification process, thereby driving the reaction to completion.
Chemical Reactions Analysis
Types of Reactions: 2-Propenoic acid, 1-ethoxy-2,2,2-trifluoroethyl ester undergoes various chemical reactions, including:
Addition Reactions: The double bond in the propenoic acid moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Polymerization: This compound can undergo free radical polymerization to form polymers with unique properties due to the presence of the trifluoromethyl group.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-propenoic acid and 1-ethoxy-2,2,2-trifluoroethanol.
Common Reagents and Conditions:
Addition Reactions: Reagents such as bromine, hydrogen chloride, and other electrophiles are commonly used.
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed:
Addition Reactions: Halogenated derivatives of the ester.
Polymerization: Polymers with trifluoromethyl groups.
Hydrolysis: 2-Propenoic acid and 1-ethoxy-2,2,2-trifluoroethanol.
Scientific Research Applications
2-Propenoic acid, 1-ethoxy-2,2,2-trifluoroethyl ester has diverse applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of fluorinated polymers, which have applications in coatings, adhesives, and sealants.
Biology: The compound’s derivatives are studied for their potential use in drug delivery systems due to their biocompatibility and unique chemical properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals, particularly in the area of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism of action of 2-propenoic acid, 1-ethoxy-2,2,2-trifluoroethyl ester is primarily related to its ability to undergo polymerization and addition reactions. The presence of the trifluoromethyl group imparts unique electronic properties, making the compound highly reactive towards electrophiles. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
2-Propenoic acid, ethyl ester: Similar in structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Propenoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester: Contains a methyl group, which alters its reactivity and applications.
2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester: A more complex ester with different applications in polymer chemistry.
Uniqueness: The presence of the trifluoromethyl group in 2-propenoic acid, 1-ethoxy-2,2,2-trifluoroethyl ester makes it unique among similar compounds
Properties
CAS No. |
112987-08-3 |
|---|---|
Molecular Formula |
C7H9F3O3 |
Molecular Weight |
198.14 g/mol |
IUPAC Name |
(1-ethoxy-2,2,2-trifluoroethyl) prop-2-enoate |
InChI |
InChI=1S/C7H9F3O3/c1-3-5(11)13-6(12-4-2)7(8,9)10/h3,6H,1,4H2,2H3 |
InChI Key |
FTFINRPTBAETFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(F)(F)F)OC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


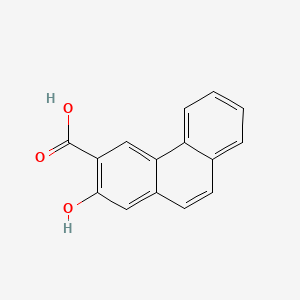
![3-(2,2-Dichloroethenyl)-3-[(methylsulfanyl)methyl]pentane-2,4-dione](/img/structure/B14305994.png)
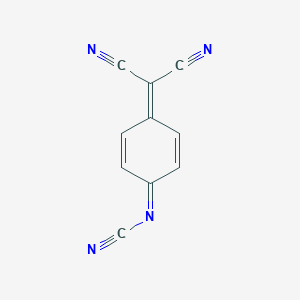
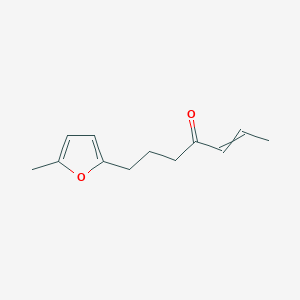
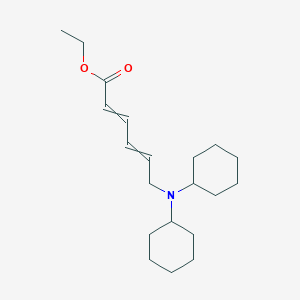
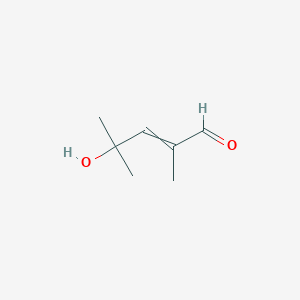

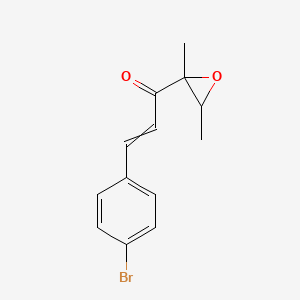
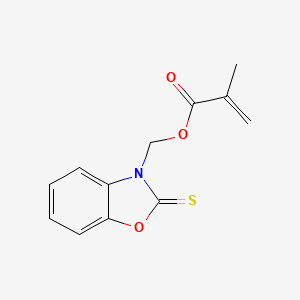
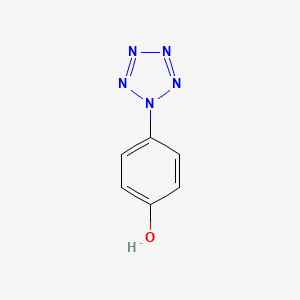
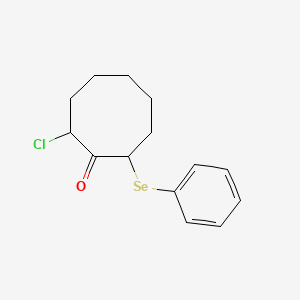
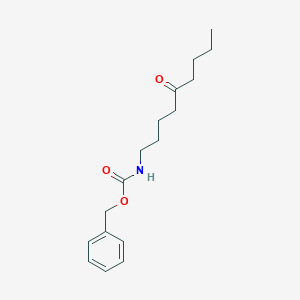

![N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide](/img/structure/B14306055.png)
